SSTR3 Subtype Selectivity Profile: NVP-ACQ090 vs. MK-4256
NVP-ACQ090 exhibits a distinct selectivity pattern across human somatostatin receptor subtypes compared to the alternative non-peptidic SSTR3 antagonist MK-4256. While both compounds are potent at hSSTR3, NVP-ACQ090 shows pKD values for hSSTR1, hSSTR2, hSSTR4, and hSSTR5 of 5.69, 5.34, 5.83, and 5.95, respectively, corresponding to a selectivity window of approximately 177- to 646-fold over hSSTR3 (pKD = 8.15) . In contrast, MK-4256 demonstrates IC50 values >2 μM for hSSTR1 and hSSTR2, translating to a >3,000-fold selectivity over hSSTR3 (IC50 = 0.66 nM) [1]. These differing quantitative selectivity profiles may impact off-target effects in biological systems where multiple SST subtypes are expressed.
| Evidence Dimension | Receptor subtype binding affinity/selectivity |
|---|---|
| Target Compound Data | hSSTR3 pKD = 8.15; hSSTR1 pKD = 5.69; hSSTR2 pKD = 5.34; hSSTR4 pKD = 5.83; hSSTR5 pKD = 5.95 |
| Comparator Or Baseline | MK-4256: hSSTR3 IC50 = 0.66 nM; hSSTR1 IC50 >2 μM; hSSTR2 IC50 >2 μM |
| Quantified Difference | NVP-ACQ090 selectivity window: 177- to 646-fold (pKD difference); MK-4256 selectivity window: >3,000-fold (IC50 ratio) |
| Conditions | Radioligand binding assays using cloned human somatostatin receptor subtypes |
Why This Matters
The quantitative difference in selectivity across SST subtypes informs experimental design where co-expression of SST1, SST2, SST4, or SST5 may confound interpretation of SSTR3-specific effects.
- [1] He S, et al. The Discovery of MK-4256, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes. ACS Med Chem Lett. 2012;3(6):484-489. doi:10.1021/ml300063m. View Source
